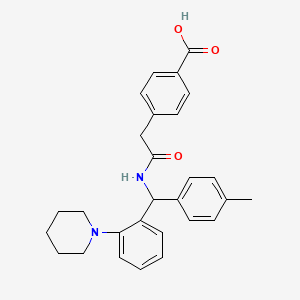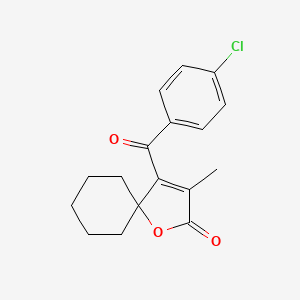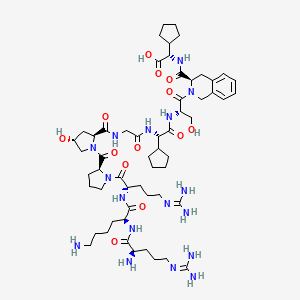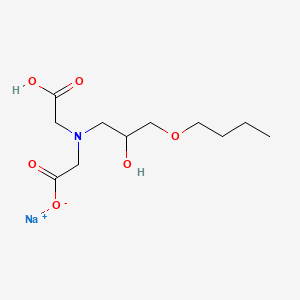
Flexuosol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flexuosol A is a novel tetrastilbenoid compound isolated from the stems of Vitis flexuosa. It is a resveratrol tetramer, which means it is composed of four resveratrol units. This compound was first identified and characterized using spectral methods, and it has garnered interest due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flexuosol A is primarily isolated from natural sources, specifically from the stems of Vitis flexuosa. The isolation process involves extraction and purification using chromatographic techniques. The structure of this compound is elucidated using various spectral methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to its extraction from natural sources rather than synthetic production. Further research is needed to develop efficient synthetic routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Flexuosol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in detail.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Flexuosol A has a wide range of scientific research applications, including:
Chemistry: It is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules.
Biology: this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: While its industrial applications are still under exploration, this compound’s antioxidant properties make it a candidate for use in the food and cosmetic industries.
Mechanism of Action
Flexuosol A exerts its effects through various molecular targets and pathways. It has been shown to interact with tumor necrosis factor (TNF) and inhibit its function, which is crucial in inflammatory processes . Additionally, this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . The compound’s antioxidant properties also play a role in mitigating oxidative stress in cells.
Comparison with Similar Compounds
Flexuosol A is compared with other resveratrol oligomers, such as gnetin A, (+)-epsilon-viniferin, vitisin A, and hopeaphenol . These compounds share structural similarities but differ in their biological activities and potential applications. For instance:
Gnetin A: Known for its anti-inflammatory and anticancer properties.
(+)-Epsilon-viniferin: Exhibits antioxidant and anti-inflammatory activities.
Vitisin A: Studied for its potential in treating cardiovascular diseases.
Hopeaphenol: Known for its antioxidant properties.
This compound stands out due to its unique tetrastilbenoid structure and its potent biological activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
205440-11-5 |
|---|---|
Molecular Formula |
C56H42O12 |
Molecular Weight |
906.9 g/mol |
IUPAC Name |
5-[(2R,3R)-4-[(2S,3S,5R,6R)-5-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C56H42O12/c57-34-10-1-28(2-11-34)3-18-43-50-46(67-54(29-4-12-35(58)13-5-29)48(50)32-19-38(61)23-39(62)20-32)27-47-51(43)53(56(68-47)31-8-16-37(60)17-9-31)44-25-42(65)26-45-52(44)49(33-21-40(63)24-41(64)22-33)55(66-45)30-6-14-36(59)15-7-30/h1-27,48-49,53-65H/b18-3+/t48-,49-,53+,54+,55+,56-/m1/s1 |
InChI Key |
GLQOGVYZTTVYKZ-NNJXGGENSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC4=C2[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=C7[C@H]([C@@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
